2-Ethoxy-2-(3-fluorophenyl)ethanamine
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Overview
Description
2-Ethoxy-2-(3-fluorophenyl)ethanamine is an organic compound with the molecular formula C10H14FNO It is a derivative of ethanamine, where the ethoxy group is substituted at the second position of the ethanamine backbone, and a fluorophenyl group is attached to the ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(3-fluorophenyl)ethanamine typically involves the reaction of 3-fluorophenylacetonitrile with ethylene oxide in the presence of a base, followed by reduction of the resulting nitrile to the corresponding amine. The reaction conditions often include the use of lithium aluminum hydride (LiAlH4) as the reducing agent in an ether solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-(3-fluorophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The ethoxy and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted ethanamine derivatives.
Scientific Research Applications
2-Ethoxy-2-(3-fluorophenyl)ethanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of fluorinated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-(3-fluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The ethoxy and fluorophenyl groups can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanamine: Similar in structure but with a methoxy group instead of an ethoxy group.
2-(2-Fluorophenoxy)ethanamine: Similar in structure but with a fluorophenoxy group instead of a fluorophenyl group.
Uniqueness
2-Ethoxy-2-(3-fluorophenyl)ethanamine is unique due to the presence of both an ethoxy group and a fluorophenyl group, which can impart distinct chemical and biological properties. These features can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
2-ethoxy-2-(3-fluorophenyl)ethanamine |
InChI |
InChI=1S/C10H14FNO/c1-2-13-10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,2,7,12H2,1H3 |
InChI Key |
ZNDHLHKBBHWILC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN)C1=CC(=CC=C1)F |
Origin of Product |
United States |
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